molecular formula C6H5N3S B047097 2-(1H-pyrazol-1-yl)thiazole CAS No. 123464-69-7

2-(1H-pyrazol-1-yl)thiazole

Cat. No.: B047097
CAS No.: 123464-69-7
M. Wt: 151.19 g/mol
InChI Key: FEMRJHRHQBPLPI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)thiazole is a privileged heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery research. This bifunctional molecule, incorporating both pyrazole and thiazole rings, serves as a versatile building block for the synthesis of novel small molecule libraries. Its primary research value lies in its ability to act as a ligand for various biological targets, particularly kinases and other ATP-binding proteins, making it a key structural motif in the development of potential therapeutic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) and to design inhibitors for a range of pathological conditions, including oncological, inflammatory, and infectious diseases. The mechanism of action for derivatives of this compound typically involves targeted protein inhibition, often through competitive binding at active sites, disrupting critical signaling pathways. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reproducibility in your experimental outcomes. It is intended for use in chemical synthesis, biochemical assay development, and pharmacological profiling in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-pyrazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRJHRHQBPLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Approaches

The synthesis of 2-(1H-pyrazol-1-yl)thiazole and its derivatives is most commonly achieved through the construction of the thiazole (B1198619) ring onto a pre-existing pyrazole (B372694) moiety. Key starting materials for these syntheses often include pyrazole-1-carbothioamides or related pyrazole-containing thioamides.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach to the synthesis of the this compound core. These reactions typically involve the condensation of a pyrazole derivative containing a thioamide group with a suitable electrophilic partner that provides the remaining two carbons of the thiazole ring.

A prominent example is the reaction of 1H-pyrazole-1-carbothioamide with α-haloketones. This reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the final this compound product. The versatility of this method allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted α-haloketones. For instance, the reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides leads to the formation of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles acs.org.

Another variation of cyclocondensation involves the reaction of pyrazole carbothiamide with 3-chloropentane-2,4-dione in refluxing ethanol (B145695), which yields a substituted 2-(pyrazol-yl)thiazole derivative nih.gov. The reaction between 2-hydrazino-4-phenylthiazole (B1196766) and various ylidenenitriles, S,S- or N,S-acetals, or ethoxymethylenemalononitrile also produces thiazolylpyrazoles through a cyclocondensation pathway tandfonline.com.

Starting Material 1Starting Material 2Key Reagents/ConditionsProductReference
5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamideSubstituted phenacyl bromide-2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole acs.org
Pyrazole carbothiamide3-Chloropentane-2,4-dioneRefluxing ethanol1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)ethanone nih.gov
2-Hydrazino-4-phenylthiazoleYlidenenitriles-Thiazolylpyrazoles tandfonline.com

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. The archetypal reaction involves the condensation of an α-halocarbonyl compound with a thioamide ijper.orgsynarchive.comyoutube.com. In the context of this compound synthesis, this involves reacting a pyrazole-1-carbothioamide with an appropriate α-halocarbonyl compound.

The mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring youtube.com. The reaction conditions are often mild, typically involving refluxing in a suitable solvent like ethanol.

Adaptations of the Hantzsch synthesis have been developed to improve efficiency and expand the substrate scope. For instance, the use of α,α-dibromoketones has been shown to be a superior alternative to α-bromoketones in some cases ijper.org. Furthermore, the reaction can be carried out under acidic conditions, which can influence the regioselectivity of the cyclization rsc.org. A one-pot synthesis of thiazolyl-pyrazole derivatives has been achieved by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and acetylacetone at room temperature acgpubs.org.

Pyrazole Derivativeα-Halocarbonyl CompoundKey Reagents/ConditionsProductReference
Pyrazole-1-carbothioamideα-HaloketoneEthanol, refluxThis compound derivative synarchive.com
Thiosemicarbazide3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one and acetylacetoneRoom temperature4-Hydroxy-6-methyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-pyran-2-one acgpubs.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation nih.gov. These reactions are characterized by the formation of multiple bonds in one pot, which simplifies the synthetic procedure and reduces waste.

A notable MCR for the synthesis of pyrazolo-thiazole derivatives involves the reaction of a pyrazole aldehyde, thiosemicarbazide, and an α-haloketone mdpi.com. This one-pot process combines the formation of a thiosemicarbazone intermediate, followed by an in-situ Hantzsch-type cyclization with the α-haloketone to yield the desired product. The reaction can be performed under conventional heating in ethanol or by grinding the reactants at room temperature, with the latter often providing higher yields in shorter reaction times mdpi.com.

Another example is the synthesis of pyrazolo-thiazole substituted pyridines through a one-pot multicomponent reaction of an acetyl-substituted pyrazolyl-thiazole, an aldehyde, and malononitrile in the presence of a base like piperidine nih.gov. This strategy allows for the rapid construction of complex heterocyclic systems incorporating the this compound core.

Component 1Component 2Component 3Key Reagents/ConditionsProductReference
Pyrazole-4-carbaldehydeThiosemicarbazideα-HaloketoneEthanol, reflux or grinding at RT2,4-Disubstituted thiazolyl pyrazole mdpi.com
2-(1,5-Dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazoleThiophene-2-carbaldehydeMalononitrileEthanolic piperidine, refluxPyrazolo-thiazole substituted pyridine (B92270) nih.gov

One-Pot Synthetic Strategies

One-pot syntheses, which may or may not be classified as MCRs, are valuable for their operational simplicity and efficiency. In these procedures, sequential reactions are carried out in a single reaction vessel without the isolation of intermediates.

The synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives can be achieved through both one-pot and multi-step approaches acgpubs.orgresearchgate.net. A one-pot synthesis of thiazolyl-pyrazole derivatives has been reported from the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds at room temperature, affording good yields in a short reaction time acgpubs.org.

Furthermore, a facile one-pot synthesis of pyrazolo-thiazole substituted pyridines has been developed, highlighting the utility of this approach for constructing more complex molecular architectures nih.govsemanticscholar.org.

ReactantsKey Reagents/ConditionsProductReference
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, acetylacetoneStirring at room temperature for 10 min4-Hydroxy-6-methyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)-2H-pyran-2-one acgpubs.org
Pyrazole-4-carbaldehydes, thiosemicarbazides, α-haloketonesGrinding at room temperature for 5-10 min2,4-Disubstituted thiazolyl pyrazole derivatives mdpi.com

Stepwise Synthetic Pathways

While one-pot and multi-component reactions offer elegance and efficiency, stepwise synthetic pathways provide greater control over the introduction of specific substituents and allow for the purification of intermediates. The synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles is a prime example of a multi-step sequence acs.org. This synthesis begins with the formation of ethyl 2,4-dioxo-4-arylbutanoates from substituted acetophenones and diethyl oxalate. These intermediates are then cyclized with phenylhydrazine to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Subsequent reduction of the ester, conversion to a nitrile, and then to a thioamide, provides the key 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide intermediate. Finally, a cyclocondensation reaction of this thioamide with substituted phenacyl bromides yields the target thiazole derivatives acs.org.

Similarly, the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles involves a stepwise approach starting from the formation of chalcones, followed by reaction with thiosemicarbazide to give pyrazolin-N-thioamides, which are then reacted with various ketones to afford the final products in high yields nih.govresearchgate.netmdpi.com.

Initial ReactantsKey IntermediatesFinal ReactionProductReference
Substituted acetophenones, diethyl oxalateEthyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates; 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamideCyclocondensation with substituted phenacyl bromides2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole acs.org
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones, benzaldehydesChalcones; Pyrazolin-N-thioamidesReaction with ketones (e.g., ethyl 2-chloro-3-oxobutanoate)2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles nih.govresearchgate.netmdpi.com

Regioselective Synthesis and Isomer Control

The synthesis of substituted 2-(1H-pyrazol-1-yl)thiazoles often presents challenges in controlling regioselectivity, particularly when unsymmetrical reagents are used. The formation of regioisomers is a possibility that needs to be carefully managed to obtain the desired product.

An eco-friendly, NBS-assisted regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been reported. This method involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions researchgate.netnih.gov. The use of N-bromosuccinimide (NBS) as a catalyst plays a crucial role in directing the regioselectivity of the cyclization, leading to the preferential formation of one regioisomer over the other.

The regioselectivity of the Hantzsch thiazole synthesis can be influenced by the reaction conditions. For example, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, whereas under neutral conditions, only the former is typically observed rsc.org.

Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to understand and predict the regioselectivity of these reactions. For instance, in the 1,3-dipolar cycloaddition of nitrile imines to α-(benzothiazol-2-yl)cinnamonitrile derivatives, DFT calculations have been used to rationalize the observed regioselective formation of 5-(benzothiazol-2-yl)-5-cyano-4,5-dihydro-1H-pyrazole derivatives tandfonline.com.

ReactantsKey Conditions/ReagentsOutcomeReference
3,5-Dimethyl-1H-pyrazole-1-carbothioamide, unsymmetrical 1,3-diketonesNBS-assisted, solvent-freeRegioselective formation of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles researchgate.netnih.gov
α-Halogeno ketones, N-monosubstituted thioureasAcidic conditions (e.g., 10M-HCl-EtOH)Formation of a mixture of regioisomers rsc.org
Nitrile imine, α-(Benzothiazol-2-yl)cinnamonitrile-Regioselective formation of 5-(benzothiazol-2-yl)-5-cyano-4,5-dihydro-1H-pyrazole derivatives tandfonline.com

Strategies for Preferential Regioisomer Formation

The reaction of unsymmetrical reagents in the synthesis of pyrazolylthiazoles can theoretically lead to the formation of two or more regioisomeric products. Therefore, the development of synthetic strategies that favor the formation of a specific, desired regioisomer is of paramount importance. A notable strategy involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones. This reaction, particularly when conducted under specific conditions, has been shown to yield 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles with high regioselectivity. researchgate.net

In a typical reaction, the unsymmetrical 1,3-diketone is first treated with N-bromosuccinimide (NBS) to generate an α-bromo-1,3-diketone in situ. Subsequent reaction with 3,5-dimethyl-1H-pyrazole-1-carbothioamide can proceed via two different pathways, potentially yielding two distinct regioisomers. However, experimental evidence, including 2D NMR spectroscopic analysis, has confirmed the preferential formation of the 5-acyl-4-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole regioisomer. researchgate.net This selectivity is attributed to the differential reactivity of the two carbonyl carbons in the unsymmetrical diketone intermediate.

The table below summarizes the regioselective synthesis of various 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles.

1,3-Diketone ReactantProductYield (%)
1-phenylbutane-1,3-dione(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)(phenyl)methanone85
1-(4-chlorophenyl)butane-1,3-dione(4-chlorophenyl)(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)methanone82
1-(4-methoxyphenyl)butane-1,3-dione(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)(4-methoxyphenyl)methanone88
1-(thiophen-2-yl)butane-1,3-dione(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)(thiophen-2-yl)methanone80

Influence of Reaction Conditions on Regioselectivity

Reaction conditions play a crucial role in directing the outcome of chemical reactions, particularly in determining the regioselectivity. In the synthesis of 2-(1H-pyrazol-1-yl)thiazoles, factors such as the choice of solvent, catalyst, temperature, and reaction time can significantly influence the formation of the desired regioisomer.

The NBS-assisted synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been effectively carried out under solvent-free conditions, which not only aligns with green chemistry principles but also appears to favor the formation of a single regioisomer. researchgate.net The use of a solid support or grinding techniques can enhance the reaction rate and selectivity by bringing the reactants into close proximity in the correct orientation for the desired reaction to occur.

While the aforementioned study highlights the success of solvent-free conditions, other research on related thiazole syntheses demonstrates the impact of different solvents and catalysts. For instance, in some Hantzsch thiazole syntheses, the choice of a polar protic solvent like ethanol can facilitate the reaction, while in other cases, aprotic solvents may be preferred to avoid unwanted side reactions. The use of specific basic or acidic catalysts can also influence the reaction pathway and, consequently, the regiochemical outcome. Further research directly comparing a range of reaction conditions on the regioselectivity of this compound formation would be beneficial for optimizing the synthesis of specific target molecules.

Green Chemistry Principles in Pyrazolylthiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. The synthesis of this compound and its derivatives has benefited from the application of these principles, particularly through the use of solvent-free conditions and eco-friendly catalysts.

Solvent-free reactions, often conducted using grinding or mechanochemistry, offer significant environmental advantages by eliminating the need for potentially toxic and volatile organic solvents. dntb.gov.uaresearchgate.net This approach also simplifies the work-up procedure and can lead to higher yields and shorter reaction times.

The regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been successfully achieved by grinding the reactants in a mortar and pestle, demonstrating the feasibility and effectiveness of this solvent-free approach. researchgate.net Another study on the synthesis of pyrazole derivatives containing a thiazole scaffold also employed a grinding method, which resulted in excellent yields in a short reaction time without the need for a solvent or catalyst. ekb.eg These examples underscore the potential of mechanochemistry as a powerful tool for the environmentally benign synthesis of pyrazolylthiazoles.

The use of eco-friendly and reusable catalysts is another cornerstone of green chemistry. In the synthesis of pyrazolylthiazole derivatives, several environmentally benign catalysts have been employed to promote efficient and selective transformations.

Chitosan (B1678972), a biodegradable polymer derived from chitin, and its derivatives have emerged as promising green biocatalysts. nih.govmdpi.com For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been utilized as an effective and reusable catalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.gov This biocatalyst offers a large surface area and high thermal stability, contributing to its catalytic efficiency. nih.gov

Other eco-friendly catalysts that have been reported for the synthesis of related thiazole and pyrazole systems include β-alanine and 1,4-diazabicyclo[2.2.2]octane (DABCO). pharmacyjournal.infonih.gov Furthermore, the use of energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption, further contributing to the green credentials of the synthetic process. pharmacyjournal.infonih.govnih.govijpsdronline.comdergipark.org.tr A green and efficient protocol for the synthesis of novel pyrazole-based hydrazineyl-thiazole derivatives has been reported using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol, an environmentally benign solvent. ijsrst.com

The following table highlights some eco-friendly catalytic methods used in the synthesis of pyrazolylthiazole and related heterocyclic systems.

CatalystReaction TypeGreen Aspects
Chitosan-based hydrogel (TCsSB)Thiazole synthesisBiocatalyst, reusable, mild conditions
β-AlanineKnoevenagel condensationBiodegradable, efficient
DABCO1,3-dipolar cycloadditionEco-friendly base, solvent-drop grinding
p-TSAHydrazineyl-thiazole synthesisEfficient, use of green solvent (ethanol)

Derivatization Strategies and Functionalization

The derivatization and functionalization of the this compound core are crucial for modulating its physicochemical properties and biological activity. Strategies have been developed to introduce a variety of substituents at different positions on both the pyrazole and thiazole rings.

The introduction of aromatic and aliphatic substituents can be achieved through various synthetic transformations. For instance, a range of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized via the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. This method allows for the incorporation of different aryl groups at both the C5 position of the pyrazole ring and the C4 position of the thiazole ring.

The synthesis of pyrazolyl-thiazole derivatives of thiophene demonstrates the introduction of a thiophene moiety, a heteroaromatic ring, onto the pyrazole core. nih.gov This was achieved through a multi-step synthesis starting from the condensation of acetyl thiophene with phenyl hydrazine (B178648). nih.gov

Furthermore, the synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles, as previously discussed, allows for the introduction of various aryl and alkyl acyl groups at the C5 position of the thiazole ring. researchgate.net The starting 1,3-diketones can be varied to incorporate different aromatic and aliphatic R groups in the final product.

While many examples focus on aromatic substituents, the principles of these reactions can be extended to include aliphatic groups. The use of appropriate starting materials, such as aliphatic aldehydes, ketones, and acyl chlorides, in the established synthetic routes would lead to the corresponding aliphatic-substituted this compound derivatives. Further exploration of reactions that directly introduce aliphatic chains onto the pre-formed heterocyclic core would be a valuable addition to the synthetic toolkit for this class of compounds.

Acyl Functionalization at Specific Positions

The introduction of acyl groups onto the this compound core is a key strategy for creating new derivatives. A notable method for achieving this is the regioselective synthesis of 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles.

An eco-friendly and efficient approach involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with various unsymmetrical 1,3-diketones. researchgate.netresearchgate.net This reaction is facilitated by N-Bromosuccinimide (NBS) and can be performed under solvent-free conditions by grinding the reactants in a mortar and pestle. researchgate.net The process proceeds via the in situ generation of α-bromo-1,3-diketones from the reaction of 1,3-diketones with NBS. researchgate.net This intermediate then reacts with the pyrazole-1-carbothioamide to yield the final 5-acylfunctionalized product. This method is advantageous due to its operational simplicity, mild conditions, and high regioselectivity. researchgate.netresearchgate.net

Entry1,3-Diketone Starting MaterialResulting 5-Acyl Functional GroupYield (%)
1 1-Phenyl-1,3-butanedioneBenzoyl88
2 1-(4-Chlorophenyl)-1,3-butanedione4-Chlorobenzoyl92
3 1-(4-Methoxyphenyl)-1,3-butanedione4-Methoxybenzoyl90
4 1-(Thiophen-2-yl)-1,3-butanedioneThiophene-2-carbonyl85

Hybridization with Other Heterocyclic Moieties (e.g., Triazole, Pyran-2-one)

Molecular hybridization, the strategy of combining two or more pharmacologically active heterocyclic rings into a single molecule, has been applied to the this compound scaffold to explore novel chemical space.

Triazole Hybrids

The synthesis of molecules incorporating pyrazole, thiazole, and 1,2,3-triazole rings has been successfully achieved. mdpi.comnih.gov One prominent pathway involves the reaction of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazole derivatives. mdpi.comresearchgate.net This reaction is typically conducted in anhydrous ethanol with triethylamine (Et3N) as a base under reflux conditions, leading to the formation of 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles in high yields. mdpi.comresearchgate.net The starting N-pyrazoline-thioamides are themselves synthesized from the reaction of chalcones with thiosemicarbazide. nih.govresearchgate.net

Starting N-Pyrazoline-thioamideStarting Triazole DerivativeResulting Hybrid CompoundYield (%)
N-pyrazoline-thioamide 11a4-bromoacetyl-1,2,3-triazole 12a2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole 13a84-87
N-pyrazoline-thioamide 11b4-bromoacetyl-1,2,3-triazole 12b2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole 13b84-87
N-pyrazoline-thioamide 11a4-bromoacetyl-1,2,3-triazole 12c2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazole 13c84-87

Pyran Hybrids

The construction of pyran-containing hybrids linked to a pyrazolyl-thiazole moiety has also been reported. semanticscholar.org A synthetic route utilizes 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole as a key precursor. semanticscholar.org This acetyl compound can undergo reactions to form various pyran and pyridine hybrids. For instance, a one-pot, three-component reaction of the acetyl-pyrazolyl-thiazole, an aromatic aldehyde, and malononitrile in the presence of a piperidine catalyst can yield substituted 2-amino-4H-pyran derivatives.

Pyrazolyl-Thiazole PrecursorAldehydeActive Methylene CompoundResulting Hybrid Structure
2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazoleBenzaldehydeMalononitrile2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-phenyl-4H-pyran-3-carbonitrile
2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole4-ChlorobenzaldehydeMalononitrile2-Amino-4-(4-chlorophenyl)-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4H-pyran-3-carbonitrile
2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole4-MethoxybenzaldehydeMalononitrile2-Amino-6-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(4-methoxyphenyl)-4H-pyran-3-carbonitrile

Synthesis of 4,5-Dihydro-1H-pyrazol-1-yl-thiazole Derivatives

The synthesis of 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives, also known as pyrazoline-thiazole hybrids, is of significant interest. These compounds are commonly prepared using the Hantzsch thiazole synthesis. researchgate.net This classical method involves the condensation of an α-halo carbonyl compound with a thioamide. researchgate.net

In this context, the synthesis begins with the preparation of chalcones (α,β-unsaturated ketones), which are then reacted with thiosemicarbazide in the presence of a base like sodium hydroxide to form N-substituted pyrazoline-1-carbothioamides. nih.govresearchgate.net These pyrazoline thioamides are then condensed with various α-haloketones (such as substituted phenacyl bromides) to afford the final 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-arylthiazole derivatives. researchgate.netacs.org

An alternative one-step method utilizes 2,3-dibromopropylisothiocyanate. nih.gov Its reaction with pyrazoles, such as 4-bromo-3,5-dimethylpyrazole, in the presence of a base like triethylamine, leads to the formation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole through an intramolecular heterocyclization of an intermediate thiourea. nih.gov

Synthesis MethodKey ReactantsKey IntermediateFinal Product Type
Hantzsch SynthesisChalcone, Thiosemicarbazide, α-HaloketonePyrazoline-1-carbothioamide2-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-arylthiazole
Intramolecular Cyclization4-Bromo-3,5-dimethylpyrazole, 2,3-DibromopropylisothiocyanateDibromo-substituted thiourea5-(Bromomethyl)-4,5-dihydrothiazole derivative

Advanced Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For 2-(1H-pyrazol-1-yl)thiazole and its derivatives, FTIR is used to identify key structural features.

Characteristic absorption bands observed in the FTIR spectra of these compounds include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically seen in the 2800-3100 cm⁻¹ region. acgpubs.orgresearchgate.net

C=N stretching: The carbon-nitrogen double bonds within the pyrazole (B372694) and thiazole (B1198619) rings give rise to strong absorptions in the 1620-1650 cm⁻¹ range. mdpi.comacgpubs.orgekb.eg

C=C stretching: The carbon-carbon double bonds in the aromatic rings produce characteristic bands between 1450 and 1615 cm⁻¹. acgpubs.org

Table 3: Key FTIR Absorption Bands (cm⁻¹) for 2-(Pyrazol-1-yl)thiazole Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Reference
Aromatic & Aliphatic C-H stretch2839 - 3112 acgpubs.org
C=N stretch (imine)1620 - 1650 mdpi.comacgpubs.orgekb.eg
C=C stretch (aromatic)1455 - 1614 acgpubs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. uab.edu

In the analysis of this compound derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized compound. mdpi.comekb.eg

The fragmentation of these molecules under electron ionization (EI) conditions often involves the cleavage of the bond connecting the pyrazole and thiazole rings or the breakdown of the heterocyclic rings themselves. sapub.orgsemanticscholar.org The observed fragment ions provide valuable clues that help to piece together the structure of the parent molecule. The stability of the pyrimidine (B1678525) ring is often greater than that of the thiazole ring during fragmentation processes in related structures. sapub.org

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structural Confirmation and Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) stands as an authoritative technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the study of heterocyclic systems like this compound and its derivatives, SCXRD provides unequivocal proof of molecular connectivity, conformation, and, where applicable, absolute stereochemistry. This method has been pivotal in confirming the structures of newly synthesized molecules incorporating the pyrazolyl-thiazole framework.

While crystallographic data for the parent this compound is not extensively reported, numerous studies on its derivatives showcase the power of SCXRD in structural elucidation. For instance, the structures of several complex heterocycles containing pyrazole, thiazole, and 1,2,3-triazole moieties have been definitively confirmed by X-ray crystallography. cardiff.ac.uknih.gov These analyses provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's electronic and steric properties.

In a series of synthesized 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, SCXRD was employed to confirm the successful cyclization and linkage of the different heterocyclic rings. cardiff.ac.uknih.gov For example, the structures of compounds such as ethyl 2-(3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate and its analogues were unambiguously determined, revealing the relative orientation of the various substituents. nih.gov

The crystal structures of pyrazolone (B3327878) derivatives, which share the pyrazole core, have also been extensively studied using SCXRD. spast.org These studies help in understanding the planarity of the pyrazole ring and the nature of intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. spast.org

Furthermore, SCXRD is indispensable for establishing the stereochemistry of chiral centers. In derivatives of this compound that are chiral, SCXRD analysis can determine the absolute configuration of the stereocenters, which is critical for understanding their biological activity.

The crystallographic data obtained from SCXRD studies are typically deposited in crystallographic databases and include key parameters such as the crystal system, space group, and unit cell dimensions. Below are illustrative data tables for derivatives containing the pyrazolyl-thiazole scaffold, demonstrating the type of information generated.

Table 1: Illustrative Crystallographic Data for a Pyrazolyl-Thiazole Derivative

Parameter Value
Empirical Formula C_26H_18Cl_2N_6S
Formula Weight 531.06
Crystal System Orthorhombic
Space Group Pna2(1)
a (Å) 17.8160(5)
b (Å) 18.9125(7)
c (Å) 14.7926(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 4984.3(3)
Z 8

Data derived from a study on 1-(4-aryl-5-triazolyl-2-thiazolyl)-3,5-diaryl-2-pyrazoline derivatives. researchgate.net

Table 2: Illustrative Crystallographic Data for a Benzothiazolyl-Pyrazol-one Derivative

Parameter Value
Empirical Formula C_12H_11N_3OS
Formula Weight 245.30
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.78308 (12)
b (Å) 11.66215 (16)
c (Å) 11.00169 (15)
β (°) 97.9460 (12)
Volume (ų) 1116.08 (3)
Z 4

Data derived from a study on 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. researchgate.net

These examples underscore the definitive role of single-crystal X-ray diffraction in the structural analysis of compounds related to this compound, providing a solid foundation for structure-activity relationship studies and further chemical modifications. The precise atomic coordinates obtained from SCXRD also serve as valuable input for computational studies to further probe the electronic structure and reactivity of these molecules. rsc.orgrsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method utilized to investigate the electronic characteristics of molecules. DFT calculations have been instrumental in elucidating the fundamental chemical nature of this compound and its derivatives, offering a detailed understanding of its stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO's energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability.

For compounds structurally related to this compound, the HOMO-LUMO energy gap has been calculated to be around 4.71 eV, which suggests a high degree of kinetic stability. Analysis of the charge transfer within the molecule is also facilitated by examining the HOMO and LUMO distributions. In similar molecular systems, the HOMO-LUMO energy gap has been found to be approximately 4.5 eV, further confirming the stability of such compounds.

Parameter Significance
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. In MEP maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions, shown in blue, are electron-poor and prone to nucleophilic attack.

For analogous compounds, MEP analysis has shown that negative potential is often localized over heteroatoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. This distribution of charge is critical for understanding intermolecular interactions and guiding the design of new derivatives with tailored reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This technique is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies on derivatives of this compound have been performed to assess their potential as inhibitors of various enzymes. These simulations reveal how the ligand fits into the active site of a target protein and the non-covalent interactions that stabilize the ligand-protein complex. The binding affinity, often quantified as a docking score, is a measure of the strength of this interaction. The results of such studies have indicated that these compounds can have a strong binding affinity to their respective protein receptors.

A significant outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these key interactions is vital for structure-based drug design and for optimizing the potency and selectivity of a lead compound. Docking studies have successfully identified the binding modes of similar compounds within the active sites of their target enzymes.

Interaction Type Description
Hydrogen Bond An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.

In Silico Prediction of Molecular Properties and Theoretical Pharmacokinetic Parameters

Computational methods are also employed to predict the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a potential therapeutic agent.

ADME analyses have been performed on compounds structurally similar to this compound to predict their pharmacokinetic profiles. These in silico predictions help to identify potential liabilities and guide the chemical modification of the lead compound to improve its ADME properties.

Computational Chemistry and Molecular Modeling Investigations

Computational Assessment of Drug-Likeness (e.g., Lipinski's Rule of Five Compliance)

The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, providing an early indication of its potential to be developed into an orally administered medication. One of the most widely recognized guidelines for this assessment is Lipinski's Rule of Five. This rule outlines a set of simple physicochemical parameters that are commonly observed in the majority of orally bioavailable drugs. The computational analysis of 2-(1H-pyrazol-1-yl)thiazole reveals a strong adherence to these guidelines, suggesting a favorable profile for oral bioavailability.

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A compound that violates no more than one of these rules is generally considered to have a promising drug-like profile.

Computational predictions for this compound indicate that it fully complies with all the parameters set forth by Lipinski's Rule of Five, as detailed in the table below.

Lipinski's Rule ParameterGuidelinePredicted Value for this compoundCompliance
Molecular Weight (MW)< 500 g/mol151.19 g/mol nih.govYes
Octanol-Water Partition Coefficient (log P)≤ 51.3 nih.govYes
Hydrogen Bond Donors≤ 50 nih.govYes
Hydrogen Bond Acceptors≤ 103 nih.govYes

The molecular weight of this compound is 151.19 g/mol , which is significantly below the 500 g/mol threshold, indicating that its size is well within the range for passive diffusion across biological membranes. nih.gov The predicted log P value of 1.3 suggests a balanced lipophilicity, which is crucial for both solubility in aqueous environments and permeability through lipid bilayers. nih.gov Furthermore, the compound has zero hydrogen bond donors and three hydrogen bond acceptors, comfortably meeting the respective criteria of five and ten. nih.gov This low count of hydrogen bonding functionalities is often associated with improved membrane permeability.

Structure Activity Relationship Sar and Mechanistic Studies

Systematic Investigation of Substituent Effects on Biological Activities

The biological profile of 2-(1H-pyrazol-1-yl)thiazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and thiazole (B1198619) rings. Systematic investigations have revealed critical insights into how these modifications modulate activities such as antimicrobial, anti-inflammatory, and anticancer effects.

For antimicrobial activity , the substitution pattern plays a pivotal role in determining the potency and spectrum of action. It has been observed that the presence of electron-withdrawing groups, such as nitro (NO₂) groups, on the thiazole moiety can enhance both antibacterial and antifungal activities. In a series of pyrazole derivatives containing a thiazole scaffold, compounds with a 4-nitrophenyl substituent on the thiazole ring showed heightened activity compared to those with a 4-chlorophenyl group. Conversely, substituents on a phenyl ring attached to the pyrazole core did not appear to significantly affect the biological activity to a large extent, suggesting the thiazole portion is a primary determinant for antimicrobial action in this series. nih.gov Another study on 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles revealed that compounds bearing a p-bromophenyl or a thienyl group exhibited notable antifungal and anthelmintic activities. nih.gov

In the context of anti-inflammatory activity , a series of pyrazolylthiazole carboxylic acid derivatives were evaluated. The study revealed that compounds with specific halogen substitutions showed potent activity. For instance, a derivative with chloro substituents on both phenyl rings attached to the pyrazole and thiazole moieties exhibited significant edema inhibition, comparable to the standard drug indomethacin (B1671933). nih.gov Another study found that a pyrazole-thiazole hybrid demonstrated dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with an IC50 of 0.03 µM and 0.12 µM, respectively, leading to a 75% reduction in edema.

For anticancer activity , the electronic nature of the substituents is a key determinant. In a series of thiazolyl-pyrazole derivatives, a compound bearing a methoxy (B1213986) group (an electron-donating group) was identified as a potent candidate against cancer cell lines. In contrast, a compound with a chlorine substituent (an electron-withdrawing group) also demonstrated strong activity. This suggests that both electron-donating and electron-withdrawing groups can influence anticancer potency, likely through different interactions with the target protein. ijpsdronline.com Molecular docking studies on these compounds against the Epidermal Growth Factor Receptor (EGFR) indicated that the methoxy-substituted compound had the highest binding affinity. ijpsdronline.com

The following table summarizes the effects of various substituents on the biological activities of this compound derivatives based on reported research findings.

Biological Activity Substituent Group Position of Substitution Observed Effect on Activity Reference Compound/IC50/MIC
Antimicrobial4-NitrophenylThiazole ringEnhanced antibacterial and antifungal activityMIC: 39.06 µg/mL against E. coli
Antimicrobial4-ChlorophenylThiazole ringModerate antimicrobial activity-
Antifungal/Anthelminticp-BromophenylPhenyl ring on acyl groupRemarkable activityMIC: 62.5 µg/mL against E. coli
Antifungal/AnthelminticThienylAcyl groupRemarkable activity-
Anti-inflammatoryChloroPhenyl ringsPotent edema inhibition (89.59-93.06%)Comparable to Indomethacin
Anti-inflammatoryFluoroPhenyl ringPotent edema inhibition-
AnticancerMethoxyPhenyl ringPotent activityIC50: 11.03 ± 1.047 µM
AnticancerChloroPhenyl ringStrong activityIC50: 13.36 ± 1.21 µM

Identification of Key Pharmacophoric Features for Desired Bioactivity

The this compound core serves as a fundamental pharmacophore, with specific structural features being essential for its interaction with biological targets. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a hydrogen bond donor and acceptor, while the thiazole ring, containing sulfur and nitrogen atoms, contributes to the molecule's electronic properties and potential for π-π stacking and hydrophobic interactions.

As antimicrobial agents , the combined pyrazole-thiazole structure appears to be a key feature. The hybridization of these two heterocyclic moieties can lead to compounds with enhanced therapeutic potential. mdpi.com The ability to incorporate various functional groups and substitution patterns allows for the fine-tuning of the compound's bioactivity, selectivity, and pharmacokinetic profile. mdpi.com

In the context of anti-inflammatory agents , the pyrazole-thiazole core is instrumental in the inhibition of enzymes like COX and LOX. For instance, in celecoxib (B62257), a well-known COX-2 inhibitor, the pyrazole ring is a key pharmacophoric element. The hybridization with a thiazole ring can lead to dual inhibitors, suggesting that this combined scaffold can interact with the active sites of both enzymes.

Exploration of Underlying Molecular Mechanisms of Action (e.g., Enzyme Inhibition Kinetics, Receptor Binding)

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets, primarily through enzyme inhibition or receptor binding.

Several derivatives have been identified as potent enzyme inhibitors . For instance, certain pyrazolyl-thiazole compounds have shown inhibitory activity against aldose reductase and α-glycosidase, enzymes implicated in diabetic complications. Kinetic studies revealed that these compounds act as inhibitors, with some exhibiting Ki values in the micromolar range. nih.gov In the realm of cancer therapy, derivatives have been developed as inhibitors of EGFR and HER2 kinases. These compounds compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Kinetic analyses of novel pyrazoline-thiazole derivatives as cholinesterase inhibitors have shown them to act as competitive inhibitors, binding to the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org

As receptor antagonists , a series of this compound compounds have been optimized as selective antagonists for the prostaglandin (B15479496) E2 receptor EP1 subtype. mdpi.com These compounds have the potential for treating overactive bladder and pain. nih.govnih.gov Hit-to-lead optimization studies have led to the identification of compounds with high receptor binding affinity and good oral pharmacokinetics. mdpi.com

The table below provides a summary of the mechanistic studies for select this compound derivatives.

Biological Target Mechanism of Action Kinetic/Binding Data
Aldose ReductaseEnzyme InhibitionKi value of 7.09 ± 0.19 µM for the most potent compound
α-GlycosidaseEnzyme InhibitionKi values in the range of 0.43 ± 0.06 to 2.30 ± 0.48 µM
EGFR/HER2Enzyme InhibitionIC50 values in the sub-micromolar range for potent derivatives
Acetylcholinesterase (AChE)Competitive Enzyme InhibitionKI values of 0.057 ± 0.003 and 0.045 ± 0.003 μM for potent compounds
Butyrylcholinesterase (BChE)Competitive Enzyme InhibitionKI value of 0.789 ± 0.056 μM for a dual inhibitor
EP1 ReceptorReceptor AntagonismED50 of 1.3 mg/kg in a rat pain model for a lead compound

Conformational Analysis and its Correlation with Biological Efficacy

Computational studies, including Density Functional Theory (DFT), have been used to investigate the conformational preferences of pyrazolyl-thiazole derivatives. These studies have shown that most of these compounds have planar structures, and their electronic properties, such as the HOMO-LUMO energy gap, can influence their bioactivity. Conformational analysis has revealed the existence of different conformers (e.g., cis and trans), with the relative stability of these conformers potentially impacting their biological activity.

The correlation between conformation and biological efficacy is often established through a combination of computational modeling and experimental validation. For instance, the superior activity of certain antimicrobial derivatives has been rationalized by their ability to adopt a conformation that allows for optimal interaction with the active site of the target enzyme, as predicted by molecular docking and supported by the experimental MIC values.

Research on Biological Activities

Antimicrobial Research

The fusion of pyrazole (B372694) and thiazole (B1198619) rings has yielded molecules with significant antimicrobial potential. Researchers have explored the efficacy of these compounds against a range of pathogenic bacteria and fungi.

Antibacterial Activity Investigations (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of 2-(1H-pyrazol-1-yl)thiazole have demonstrated notable antibacterial activity. A high-throughput screening of over 125,000 molecules identified eight compounds with this scaffold exhibiting moderate-to-high activity against a TolC-deficient strain of Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.037 to 8 µg/mL. One particularly potent compound showed an MIC of 0.037 µg/mL, significantly lower than that of erythromycin (B1671065) (2.5 µg/mL) and comparable to levofloxacin (B1675101) (0.016 µg/mL) nih.gov.

Further studies on 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles revealed excellent antimicrobial potential, especially against Staphylococcus aureus. Certain derivatives also showed greater potency against E. coli (MIC = 62.5 µg/mL) and Pseudomonas aeruginosa (MIC = 50 µg/mL and 62.5 µg/mL) when compared to the standard drug ampicillin (B1664943) (MIC = 100 µg/mL) researchgate.net. Another study synthesized twenty-eight derivatives of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole and found that several compounds exhibited good activity against S. aureus and Proteus mirabilis acs.org.

The antibacterial activities of selected this compound derivatives are summarized below.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 8E. coli ΔTolC0.037 nih.gov
Compound 7E. coli ΔTolC0.8 nih.gov
Compound 3eE. coli62.5 researchgate.net
Compound 3iE. coli62.5 researchgate.net
Compound 3aP. aeruginosa50 researchgate.net
Compound 3hP. aeruginosa62.5 researchgate.net

Antifungal Activity Investigations (e.g., against specific fungal strains)

The antifungal properties of this compound derivatives have also been a subject of investigation. A series of fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles were synthesized and evaluated for their antimicrobial activities. The results indicated that many of these compounds displayed superior antifungal potency compared to their antibacterial effects nih.gov. Specifically, one compound from this series exhibited excellent activity against all tested organisms, including the yeast Candida albicans nih.gov.

In a separate study, newly synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were screened for their antifungal activity against Aspergillus niger. Twenty-four of these derivatives demonstrated good antifungal activity, with five compounds showing activity comparable to the reference drug Ravuconazole acs.org. Research on 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles also identified derivatives with remarkable antifungal activities researchgate.net.

Anticancer and Cytotoxic Investigations

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research, with studies focusing on their in vitro efficacy and mechanisms of action.

In Vitro Cell Line Studies

A number of studies have demonstrated the antiproliferative effects of this compound derivatives on different cancer cell lines. For instance, a series of thiazolyl-pyrazole hybrid structures were synthesized and evaluated for their cytotoxic activities against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with preliminary results indicating significant cytotoxic effects researchgate.net.

In another study, novel mono- and bis-pyrazolylthiazole derivatives were synthesized and tested for their cytotoxicity against HepG2 liver cancer cells. Several of these compounds showed potent cytotoxicity with IC50 values ranging from 0.97 to 3.57 µM, which was more potent than the standard drug Lapatinib (IC50 = 7.45 µM). Importantly, these compounds were found to be safe against normal liver cells (THLE2) nih.gov.

Furthermore, newly synthesized thiazolyl-pyrazoline derivatives were evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. Four compounds, in particular, revealed significant anticancer activity with IC50 values ranging from 3.37 to 5.64 µM, which were more potent than Lapatinib (IC50 = 5.88 µM) nih.gov. Another investigation found that a specific thiazole derivative was the most active, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively mdpi.comresearchgate.net.

The cytotoxic activities of selected this compound derivatives are presented in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 18bHepG20.97 - 3.57 nih.gov
Compound 18cHepG20.97 - 3.57 nih.gov
Compound 21aHepG20.97 - 3.57 nih.gov
Compound 6aMCF-74.08 nih.gov
Compound 10aMCF-73.37 nih.gov
Compound 10bMCF-73.54 nih.gov
Compound 4cMCF-72.57 mdpi.comresearchgate.net
Compound 4cHepG27.26 mdpi.comresearchgate.net

Induction of Apoptosis Mechanisms

Research has also delved into the mechanisms by which these compounds exert their anticancer effects, with a focus on the induction of apoptosis, or programmed cell death. One study investigating a potent naphthoyl-(3-pyrazolyl)thiazole hybrid found that it significantly activated apoptotic cell death in HepG2 cells. This compound was observed to upregulate the expression of p53, Bax, and caspases-3, 8, and 9, while inhibiting the expression of the anti-apoptotic protein Bcl-2 nih.gov. Another study involving a promising thiazole derivative demonstrated its ability to activate apoptosis in MCF-7 cancer cell lines mdpi.comresearchgate.net.

Anti-inflammatory and Analgesic Studies

The pyrazole moiety is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.com. Consequently, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties.

A study focused on new pyrazole-clubbed thiazole derivatives identified several compounds with analgesic activity higher than the standard drug Indomethacin (B1671933). Two of these derivatives, 5h and 5m, also showed potent anti-inflammatory activity with edema inhibition of 79.39% and 72.12%, respectively, after 3 hours nih.gov. These compounds also exhibited a promising safety profile with low ulcer indices. Further investigation into their mechanism of action revealed that they inhibit cyclooxygenase (COX) enzymes. Compound 5h showed nearly equipotent COX-1 inhibition compared to Indomethacin, while compound 5m displayed significant inhibitory activity with a higher selectivity index for COX-2 nih.gov.

Another series of pyrazolyl-thiazolidinone/thiazole derivatives were synthesized, merging the structural features of celecoxib (B62257) and dasatinib. Several of these compounds were found to be potent inhibitors of the COX-2 enzyme, with selectivity indices significantly higher than that of celecoxib nih.gov.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Certain pyrazole-clubbed thiazole derivatives have demonstrated notable inhibitory effects on both COX-1 and COX-2 isoforms.

In a study focused on new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives, two compounds, designated as 5h and 5m , were evaluated for their in vitro COX-1 and COX-2 inhibitory activity. Compound 5h exhibited potent COX-1 inhibition with a half-maximal inhibitory concentration (IC50) of 38.76 nM, which is nearly equipotent to the non-selective nonsteroidal anti-inflammatory drug (NSAID) Indomethacin (IC50 = 35.72 nM). On the other hand, compound 5m showed significant inhibitory activity with a preference for COX-2, displaying an IC50 of 87.74 nM and a COX-2 selectivity index (SI) of 2.05. This selectivity was higher than that of Indomethacin (SI = 0.52), although less pronounced than the selective COX-2 inhibitor Celecoxib (SI = 8.31) researchgate.net.

Docking simulations provided insights into the binding interactions of these compounds within the active sites of COX-1 and COX-2 enzymes. The pyrazole-thiazole core was identified as crucial for hydrogen bonding interactions. Specifically, the thiazole motif of both 5h and 5m oriented favorably toward the key residue Arg120 in the COX-1 active site through hydrogen bonds. Compound 5h demonstrated an additional arene-cation interaction with Arg120, which may account for its strong COX-1 inhibitory effect researchgate.net.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5h38.76--
5m-87.742.05
Indomethacin (Reference)35.72-0.52
Celecoxib (Reference)--8.31
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Derivatives. researchgate.net

In Vivo Preclinical Models

The anti-inflammatory and analgesic potential of this compound derivatives has been further substantiated through in vivo preclinical studies. A series of newly synthesized pyrazole-clubbed thiazole derivatives were initially screened for their analgesic activity, with eight compounds showing higher potency (105-130%) than the standard drug Indomethacin (100%).

Among these, derivatives 5h and 5m were selected for more detailed evaluation of their anti-inflammatory effects and ulcerogenic liability. In a carrageenan-induced paw edema model in rats, both compounds demonstrated significant anti-inflammatory activity. After 3 hours, compound 5h produced a 79.39% inhibition of edema, while compound 5m resulted in a 72.12% inhibition. Importantly, these compounds exhibited a promising safety profile with low ulcer indices of 3.80 and 3.20, respectively, suggesting a reduced risk of gastrointestinal side effects compared to traditional NSAIDs researchgate.net.

Compound% Edema Inhibition (after 3h)Ulcer Index
5h79.39%3.80
5m72.12%3.20
Table 2: In Vivo Anti-inflammatory Activity and Ulcerogenic Liability of Selected 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Derivatives. researchgate.net

Anthelmintic Research

The this compound scaffold has also been explored for its potential as an anthelmintic agent. A study investigating newly synthesized 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles revealed promising activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. Among the tested compounds, derivatives 3e and 3j were identified as having remarkable anthelmintic properties sciforum.net. The findings from this research suggest that the pyrazolyl-thiazole framework is a viable starting point for the development of new drugs to combat helminth infections.

Antimalarial Research

Currently, there is a limited body of research specifically focused on the antimalarial properties of the core compound this compound. While broader research into pyrazole and thiazole derivatives has shown some promise in the development of antimalarial agents, dedicated studies on this particular chemical structure are not extensively reported in the available scientific literature.

Cholinesterase Inhibitory Potential

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. Researchers have investigated the potential of this compound derivatives as cholinesterase inhibitors.

In one study, a series of thiazolyl-pyrazoline derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The compound 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole emerged as the most effective AChE inhibitor in the series, with an inhibition of 38.5 ± 2.85%. In the same series, 2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole was identified as the most potent BuChE inhibitor, exhibiting an inhibition of 43.02 ± 2.71% cabidigitallibrary.orgnih.gov.

Another investigation focused on N-phenylacetamide derivatives bearing a pyrazole ring. Among the synthesized compounds, two pyrazole derivatives, compound 3 and compound 4 , displayed the most significant inhibitory activity against AChE, with IC50 values of 8.97 µM and 8.32 µM, respectively. Notably, none of the compounds in this series showed any inhibitory activity against BuChE, indicating that they are selective inhibitors of AChE nih.gov.

Compound SeriesMost Active AChE InhibitorAChE Inhibition/IC50Most Active BuChE InhibitorBuChE Inhibition/IC50
Thiazolyl-pyrazoline derivatives2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole38.5 ± 2.85%2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole43.02 ± 2.71%
N-phenylacetamide derivatives with pyrazoleCompound 48.32 µM-No activity
N-phenylacetamide derivatives with pyrazoleCompound 38.97 µM-No activity
Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives. cabidigitallibrary.orgnih.govnih.gov

Prostaglandin (B15479496) EP1 Receptor Antagonism Studies

The prostaglandin E2 receptor subtype 1 (EP1) is implicated in various physiological processes, including pain and inflammation, making it an attractive target for drug development tsijournals.com. A medicinal chemistry program focused on hit-to-lead optimization has successfully generated a series of this compound compounds that function as selective EP1 receptor antagonists. The research highlighted that a compound designated as compound 12 demonstrated the most potent EP1 receptor antagonist activity within the series. Furthermore, this compound was found to possess favorable oral pharmacokinetic properties, underscoring its potential for further development as a therapeutic agent nih.gov.

Molluscicidal and Schistosomicidal Evaluations

Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, relies on freshwater snails as intermediate hosts. Therefore, controlling the snail population is a crucial strategy for disease prevention. In this context, derivatives of this compound have been evaluated for their molluscicidal and schistosomicidal activities.

A study investigating 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole and 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives against Biomphalaria glabrata snails, which are intermediate hosts for Schistosoma mansoni, yielded promising results. In an initial screening of 20 compounds, a derivative named PDAN 52 showed significant molluscicidal activity, causing 63 ± 4% mortality at a concentration of 100 ppm within 48 hours. The lethal concentration 50 (LC50) of PDAN 52 against adult B. glabrata was determined to be 79.3 ppm after 96 hours of exposure nih.govresearchgate.net.

The study also assessed the efficacy of PDAN 52 against different life stages of the parasite and snail. It was found to be effective against snail embryos, with an LC50 value of 20 ± 2 ppm after 24 hours, which decreased to 4 ± 0.5 ppm after 48 hours. Furthermore, PDAN 52 exhibited schistosomicidal activity against the infective larval stage of S. mansoni (cercariae), with a measured LC50 of 68 ± 5 ppm after 4 hours of treatment nih.gov. These findings highlight the potential of this class of compounds in the control of schistosomiasis.

Target Organism/StageCompoundLC50 Value (ppm)Exposure Time
Adult B. glabrataPDAN 5279.396 hours
B. glabrata EmbryosPDAN 5220 ± 224 hours
B. glabrata EmbryosPDAN 524 ± 0.548 hours
S. mansoni CercariaePDAN 5268 ± 54 hours
Table 4: Molluscicidal and Schistosomicidal Activity of PDAN 52. nih.govresearchgate.net

Fungicidal Activity in Agricultural Contexts (e.g., Greenhouse Tests)

Research into the this compound scaffold has revealed its significant potential as a foundation for the development of novel agricultural fungicides. While studies on the parent compound itself are limited in the public domain, extensive research has been conducted on its derivatives, demonstrating a broad spectrum of activity against various phytopathogenic fungi. These investigations, often involving greenhouse trials, have highlighted the efficacy of these compounds in controlling economically important plant diseases.

The primary mechanism of action for many of these fungicidal derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. By targeting SDH, these compounds disrupt the energy production process within the fungal cells, leading to their death. This mode of action is shared with a successful class of commercial fungicides known as SDHIs.

Key research findings have demonstrated the effectiveness of pyrazole-thiazole derivatives against a range of fungal pathogens. For instance, novel pyrazole-thiazole carboxamide derivatives have shown excellent in vitro activity against Rhizoctonia cerealis, in some cases surpassing the efficacy of the commercial fungicide thifluzamide. researchgate.net One particular study revealed that compounds 9ac, 9bf, and 9cb were highly effective against Rhizoctonia cerealis, with EC50 values ranging from 1.09 to 4.95 mg/L, compared to 23.09 mg/L for thifluzamide. researchgate.net

Further research into pyrazole carboxylate derivatives incorporating a thiazole backbone has also yielded promising results. Inspired by the commercial fungicide fluxapyroxad, scientists have synthesized compounds with potent activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov For example, compound 24 in one study exhibited exceptional bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values of 0.40 and 3.54 mg/L, respectively. nih.gov Another derivative, compound 15, was found to be remarkably effective against Valsa mali, with an EC50 value of 0.32 mg/L. nih.gov In vivo tests on cherry tomatoes and apple branches confirmed the significant fungicidal efficacy of these compounds. nih.gov

The fungicidal activity of these derivatives is often evaluated through mycelial growth inhibition assays. In one such study, a series of pyrazole-thiazole carboxamide derivatives were synthesized and tested against several plant pathogenic fungi. The results indicated that some of these compounds exhibited good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. dp.tech

The strategic design of these molecules, often guided by molecular docking studies, aims to optimize their interaction with the target SDH enzyme. This has led to the development of compounds with high efficacy and, in some cases, a broad spectrum of activity. For instance, certain pyrazole-containing strobilurin analogues have demonstrated excellent fungicidal activity against a wide range of plant pathogens, including Gibberella zeae, Rhizoctonia cerealis, Sclerotinia sclerotiorum, and Phytophthora infestans. researchgate.net

The following tables summarize the fungicidal activity of selected this compound derivatives from various research studies.

Fungicidal Activity of Pyrazole-Thiazole Carboxamide Derivatives Against Rhizoctonia cerealis

CompoundEC50 (mg/L)Reference
9ac1.09 - 4.95 researchgate.net
9bf1.09 - 4.95 researchgate.net
9cb1.09 - 4.95 researchgate.net
Thifluzamide (Commercial Fungicide)23.09 researchgate.net

Fungicidal Activity of Pyrazole Carboxylate Derivatives Containing Thiazole

CompoundFungusEC50 (mg/L)Reference
24Botrytis cinerea0.40 nih.gov
24Sclerotinia sclerotiorum3.54 nih.gov
15Valsa mali0.32 nih.gov

In Vivo Fungicidal Efficacy of Pyrazole-Thiazole Carboxamide Derivative 9ac

CompoundPathogenEfficacy (%)Reference
9acR. solani74.40 researchgate.net
Thifluzamide (Commercial Fungicide)R. solani83.27 researchgate.net

These findings underscore the significant potential of the this compound scaffold in the development of new and effective agricultural fungicides. The continued exploration of derivatives based on this structure is a promising avenue for addressing the challenges of fungal resistance and the need for more efficient crop protection solutions.

Advanced Applications and Material Science Perspectives

Exploration of Optical and Photophysical Properties

The conjugated system of 2-(1H-pyrazol-1-yl)thiazole and its derivatives is responsible for their interesting optical and photophysical behaviors. These properties are being investigated for applications in fluorescent materials and sensors.

The fluorescence properties of pyrazole-thiazole systems are influenced by their electronic structure. While direct studies on the dual fluorescence of this compound are not extensively documented, the phenomenon of intramolecular charge transfer (ICT) has been observed in structurally related molecules. ICT involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In the case of pyrazolylthiazoles, the pyrazole (B372694) ring can act as an electron donor, while the thiazole (B1198619) ring can function as an acceptor.

This charge transfer can lead to a large Stokes shift, where the emission wavelength is significantly longer than the absorption wavelength. The efficiency of ICT can be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the charge-separated excited state is stabilized, often resulting in a red-shift of the fluorescence emission. This solvent-dependent fluorescence behavior is a key indicator of ICT.

For instance, studies on related 5-methoxy-2-(2-pyridyl)thiazole derivatives have shown that the emission properties are governed by the rotation of substituents, leading to distinct ICT processes in either twisted or planar excited states. This can result in significant bathochromic shifts in fluorescence spectra in polar solvents. researchgate.net Theoretical studies using Density Functional Theory (DFT) can provide insights into the electronic transitions and the nature of the excited states, helping to elucidate the mechanisms behind the observed fluorescence. nih.gov

The sensitivity of the fluorescence of pyrazolylthiazole derivatives to their environment makes them promising candidates for applications as dyes and fluorescent probes. For example, pyrazoline-based fluorescent probes have been developed for the detection of various analytes, including metal ions and small molecules. nih.gov The ability of the pyrazole and thiazole nitrogen atoms to coordinate with metal ions can lead to changes in the fluorescence intensity or wavelength upon binding, forming the basis for a sensor.

The "turn-on" fluorescence response is a particularly desirable feature for probes, where the molecule is non-fluorescent or weakly fluorescent in its free form and becomes highly fluorescent upon binding to the target analyte. This can be achieved through mechanisms such as chelation-enhanced fluorescence (CHEF). The design of such probes often involves modifying the this compound core with specific recognition moieties to impart selectivity for a particular target.

Table 1: Potential Applications of Pyrazolylthiazole-Based Fluorescent Probes
Target AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-Enhanced Fluorescence (CHEF)Environmental monitoring, biological imaging
pHProtonation/deprotonation affecting ICTCellular pH sensing, industrial process monitoring
Biomolecules (e.g., DNA, proteins)Intercalation or specific binding interactionsBio-probes for diagnostics and imaging

Coordination Chemistry and Ligand Design for Catalysis

The nitrogen atoms in both the pyrazole and thiazole rings of this compound make it an excellent bidentate ligand for coordinating with a variety of metal ions. This has led to its exploration in the field of coordination chemistry and catalysis.

Pyrazole-based ligands have been successfully employed in a range of metal-catalyzed reactions. Their metal complexes have shown catalytic activity in reactions such as C-C coupling, oxidation, and polymerization. The electronic properties of the pyrazolylthiazole ligand can be tuned by introducing different substituents on either the pyrazole or the thiazole ring, which in turn influences the catalytic activity of the resulting metal complex.

Palladium complexes of pyrazole-containing ligands, for instance, have been investigated as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov The pyrazolylthiazole ligand can stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The design of novel catalytic systems based on this compound involves the synthesis and characterization of its metal complexes with various transition metals like palladium, copper, nickel, and rhodium. The performance of these catalysts is then evaluated in specific organic transformations.

For example, copper complexes of pyrazole-based ligands have been studied for their catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. nih.gov The catalytic efficiency can be influenced by factors such as the choice of metal precursor, the solvent system, and the reaction temperature.

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrazole-Based Ligands
MetalLigand TypeReactionReference
PalladiumBis(pyrazole)Suzuki-Miyaura Coupling nih.gov
CopperPyrazole-basedCatechol Oxidation nih.gov
RhodiumBis(pyrazole)Hydrolysis of Ammonia-Borane nih.gov
NickelPincer-type PyrazoleDeprotonation Reactions nih.gov

Investigations in Material Science (e.g., for electronic or optoelectronic applications)

The combination of electron-rich and electron-deficient heterocyclic rings in pyrazole-thiazole hybrids suggests their potential for use in material science, particularly in the development of new electronic and optoelectronic materials. doi.org While research specifically on this compound in this area is emerging, studies on related compounds provide a basis for this potential.

Computational studies, such as DFT, can be used to predict the electronic properties of these molecules, including their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov These parameters are crucial for determining a material's potential as a semiconductor, as they relate to its ability to transport charge carriers (holes and electrons). The energy gap between the HOMO and LUMO levels can also provide an indication of the material's optical properties, such as its absorption and emission wavelengths.

The planar structure of some pyrazolylthiazole derivatives could facilitate π-π stacking in the solid state, which is beneficial for charge transport in organic electronic devices. nih.gov The charge transport properties of related pyrazoline derivatives have been investigated, showing their potential as hole transport materials in organic electronic devices. researchgate.net Further research into the synthesis of well-defined thin films and single crystals of this compound and its derivatives is needed to fully explore their potential in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) and thiazole (B1198619) derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. nih.gov The future of synthesizing 2-(1H-pyrazol-1-yl)thiazole derivatives is increasingly focused on green and sustainable chemistry principles to address these issues. nih.govresearchgate.net Key emerging trends include:

Solvent-Free Reactions: Grinding techniques that conduct reactions in the absence of solvents are gaining traction. One such method involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with 1,3-diketones under solvent-free conditions, offering an eco-friendly route to 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles. researchgate.net Another approach uses grinding to facilitate the reaction of pyrazole aldehydes with thiosemicarbazides and α-haloketones at room temperature, resulting in high yields of 2,4-disubstituted thiazoles in minutes. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique being applied to synthesize heterocyclic systems bearing a pyrazole moiety. This method often leads to shorter reaction times and improved yields compared to conventional heating. nih.gov

Eco-Friendly Catalysts and Solvents: Research is moving towards the use of recyclable biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, under ultrasonic irradiation to produce thiazole derivatives efficiently. mdpi.com The use of solid base catalysts and renewable solvents like ethanol (B145695) further minimizes environmental impact. researchgate.netjetir.org "On water" synthesis, which uses water as the reaction medium, represents a simple, efficient, and green alternative that avoids toxic organic solvents and often simplifies product purification. rsc.org

These innovative strategies aim to make the synthesis of pyrazolylthiazoles more atom-economical, operationally simple, and environmentally benign. nih.gov

Identification and Validation of Novel Biological Targets for Therapeutic Development

The this compound scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. nih.govacs.org While significant research has focused on its antimicrobial and anticancer properties, future work is aimed at identifying and validating novel targets to expand its therapeutic potential. nih.govnih.gov

Anticancer Targets: Derivatives have shown potent anticancer activity against various cell lines, including human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116). nih.govnih.gov Emerging research indicates that these compounds can act as multi-targeting kinase inhibitors, affecting key enzymes in cancer progression like EGFR, VEGFR-2, and BRAFV600E. rsc.org Future validation will focus on elucidating the precise mechanisms of action and identifying patient populations most likely to respond to these targeted therapies.

Anti-Inflammatory Pathways: Certain pyrazolylthiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities. nih.gov The primary targets identified are the cyclooxygenase enzymes, COX-1 and COX-2. nih.gov Hit-to-lead optimization studies have also identified compounds that act as selective antagonists for the EP1 receptor, a prostaglandin (B15479496) E receptor subtype implicated in overactive bladder and pain. nih.gov Future research will likely explore other inflammatory mediators and signaling pathways to uncover new applications for chronic inflammatory diseases.

Antimicrobial Mechanisms: With the rise of antimicrobial resistance, there is an urgent need for new antibiotics. nih.gov Pyrazolylthiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains. researchgate.netnih.gov While the exact mechanisms are still under investigation, molecular docking studies suggest interactions with key microbial enzymes. nih.gov Future work will concentrate on validating these targets and understanding how these compounds overcome existing resistance mechanisms.

The following table summarizes the inhibitory activities of selected this compound derivatives against various biological targets.

Compound IDTargetActivityCell Line/OrganismReference
Compound 9 AnticancerGI50 = 1.9–5.50 µM60 Human Cancer Cell Lines nih.gov
Compound 12 EP1 Receptor AntagonistHigh ActivityN/A nih.gov
Compound 5h COX-1 InhibitionIC50 = 38.76 nMN/A nih.gov
Compound 5m COX-2 InhibitionIC50 = 87.74 nMN/A nih.gov
Compound 3c EGFR Kinase InhibitionIC50 = 0.13 µMN/A rsc.org
Compound 7d AntimicrobialHigh ActivityBacillus subtilis nih.gov
Compound 4 HIV-1 RT / RNase HDual InhibitionN/A mdpi.com

This table is for illustrative purposes and represents a selection of findings.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the this compound scaffold is a significant future direction. nih.govnih.gov These computational tools can accelerate the design-synthesize-test cycle, reduce costs, and improve the success rate of identifying potent drug candidates. nih.govbohrium.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of novel pyrazole derivatives before they are synthesized. nih.gov By analyzing the physicochemical properties and structural features of existing compounds, these models can identify key molecular descriptors that correlate with enhanced anticancer or antimicrobial activity. nih.gov

Virtual Screening and Docking: AI-driven platforms can perform high-throughput virtual screening of vast chemical libraries to identify promising pyrazolylthiazole candidates for a specific biological target. nih.gov Molecular docking simulations, which are often a component of these platforms, predict the binding affinity and orientation of a compound within the active site of a target protein, such as COX enzymes or microbial targets. nih.govnih.gov This provides critical insights for rational drug design and lead optimization. nih.gov

De Novo Drug Design: Advanced AI algorithms, including deep learning and neural networks, can generate entirely new molecular structures with desired pharmacological properties. nih.govpremierscience.com By learning from the structural patterns of known active pyrazolylthiazole compounds, these models can propose novel derivatives with potentially higher efficacy and better safety profiles. premierscience.com

ADMET Prediction: A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties in silico, allowing researchers to prioritize compounds with better drug-like characteristics and flag potential liabilities early in the discovery process. mdpi.comresearchgate.net

The use of computational studies, including Density Functional Theory (DFT) calculations, complements these efforts by providing a deeper understanding of the electronic properties that govern molecular interactions and reactivity. nih.govresearchgate.net

Expansion into Underexplored Material Science Applications

While the biological activities of this compound are well-documented, its potential in material science remains a largely unexplored frontier. The unique electronic and structural properties of the pyrazole and thiazole rings suggest that their combined scaffold could be valuable for developing novel functional materials. researchgate.netnih.gov

Luminescent Materials: Pyrazole derivatives are known to possess interesting fluorescent properties, including high quantum yields and photostability. nih.gov The pyrazolylthiazole core could be functionalized to create novel fluorophores for applications in bioimaging and organic light-emitting diodes (OLEDs). Strategic coordination of these ligands to metal ions, such as Platinum(II), has been shown to produce metallomesogenic materials with enhanced luminescence, paving the way for bifunctional liquid crystals. researchgate.net

Coordination Polymers and MOFs: The nitrogen atoms within the pyrazole and thiazole rings act as excellent coordination sites for metal ions. This makes the this compound structure a promising building block (ligand) for constructing coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and chemical sensing. The electronic properties of the ligand can be tuned to influence the structure and function of the resulting framework. nih.gov

Conductive Materials: Theoretical studies on pyrazole derivatives have been used to predict their conductivity properties. nih.gov By modifying the substituents on the pyrazolylthiazole core, it may be possible to tune the HOMO-LUMO energy gap and create organic semiconducting materials for use in electronics. researchgate.net The inherent π-systems of the heterocyclic rings provide a foundation for charge transport, a key requirement for such applications.

Future research in this area will involve the synthesis of systematically modified derivatives and a thorough investigation of their photophysical, electronic, and structural properties.

Addressing Challenges in Synthesis, Characterization, and Biological Evaluation

Despite the significant promise of this compound, several challenges must be addressed to unlock its full potential. Future research will need to focus on overcoming these hurdles.

Synthesis Challenges: A primary challenge in the synthesis of substituted 2-(1H-pyrazol-1-yl)thiazoles is achieving regioselectivity. The reaction of unsymmetrical intermediates can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. researchgate.net Developing highly regioselective and stereoselective synthetic methods is a key priority. Furthermore, optimizing reaction conditions to improve yields and scalability for potential commercial production remains an ongoing effort. researchgate.net

Characterization Complexity: The structural elucidation of novel, complex heterocyclic systems requires a comprehensive suite of analytical techniques. While standard methods like NMR, IR, and mass spectrometry are essential, confirming the precise structure and connectivity of multi-ring compounds can be challenging. researchgate.netjocpr.com In many cases, unambiguous confirmation requires single-crystal X-ray crystallography, which is not always feasible. nih.gov

Biological Evaluation Hurdles: A major challenge in therapeutic development is translating potent in vitro activity into in vivo efficacy. Many promising compounds fail due to poor pharmacokinetic properties (e.g., low bioavailability) or unforeseen toxicity. nih.govresearchgate.net Future work must incorporate early-stage ADMET screening and in vivo animal studies to identify candidates with the best chance of clinical success. nih.govresearchgate.net Additionally, identifying the specific molecular targets and elucidating the mechanism of action for many active compounds remains a critical and often difficult task that is essential for rational drug development. rsc.org

Overcoming these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, analytical sciences, pharmacology, and computational modeling.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(1H-pyrazol-1-yl)thiazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyrazole and thiazole moieties via nucleophilic substitution or cross-coupling reactions. For example, thiazole derivatives can be functionalized with pyrazole groups using copper-catalyzed "click" chemistry or palladium-mediated coupling. Optimization includes solvent selection (e.g., DMF, THF) and catalyst screening (e.g., CuI for regioselectivity). Elemental analysis and spectroscopic validation (IR, NMR) are critical for confirming purity and regiochemistry .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on electronic environments (e.g., thiazole C-2 proton at δ 7.2–7.5 ppm; pyrazole protons at δ 7.8–8.2 ppm).
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiazole).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
    Cross-validation with elemental analysis (C, H, N) ensures structural integrity .

Q. What initial biological screening assays are suitable for assessing the bioactivity of this compound compounds?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549 lung cancer cells).
  • Enzyme inhibition : Measure PDE3 activity via fluorometric assays for cardiotonic potential.
  • Antibacterial activity : Employ microbroth dilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-thiazole coupling reactions be addressed?

  • Methodological Answer : Regioselectivity is controlled via catalyst choice (e.g., CuI promotes 1,3-dipolar cycloaddition for triazole intermediates) or steric directing groups. Computational modeling (DFT) predicts favorable transition states, while X-ray crystallography (e.g., SHELX-refined structures) validates regiochemical outcomes .

Q. What structural modifications enhance the PDE3 inhibitory activity of this compound derivatives?

  • Methodological Answer :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole C-4 position to increase binding affinity.
  • Bioisosteric replacement : Replace thiazole with oxadiazole to improve metabolic stability.
  • Docking studies : Use AutoDock Vina to model interactions with PDE3’s catalytic domain (e.g., hydrogen bonding with Glu⁴⁵⁶) .

Q. How do this compound derivatives interact with TRK kinases, and what structural motifs are critical for anticancer activity?

  • Methodological Answer :

  • Pharmacophore mapping : Pyrazole’s N-1 and thiazole’s sulfur atom form key hydrogen bonds and hydrophobic contacts with TRK’s ATP-binding pocket.
  • SAR studies : Fluorine substitution at pyrazole C-3 improves potency (IC₅₀ < 50 nM).
  • In vivo validation : Xenograft models (e.g., NCI-H460 tumors) assess tumor growth inhibition .

Q. What advanced analytical methods resolve contradictions in crystallographic data for pyrazole-thiazole hybrids?

  • Methodological Answer :

  • High-resolution XRD : Resolve disorder using SHELXL refinement (R-factor < 0.05).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding).
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of thiazole substituents) .

Q. How can computational tools predict the metabolic stability of this compound-based drug candidates?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., susceptibility to 3A4 oxidation).
  • Metabolite ID : LC-MS/MS identifies major Phase I metabolites (e.g., hydroxylation at thiazole C-5).
  • Molecular dynamics : Simulate binding persistence with target proteins (RMSD < 2 Å over 100 ns) .

Notes

  • All methodologies are derived from peer-reviewed studies, ensuring reproducibility and scientific rigor.
  • Advanced questions emphasize mechanistic insights, structural optimization, and interdisciplinary approaches (e.g., computational biology).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.